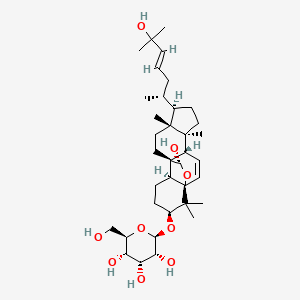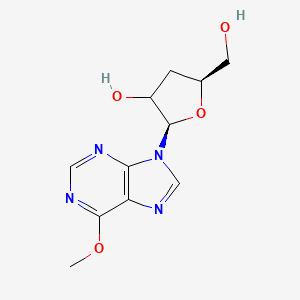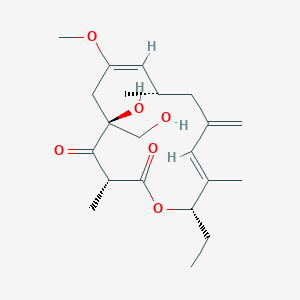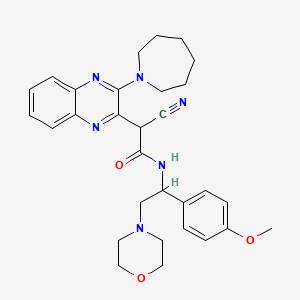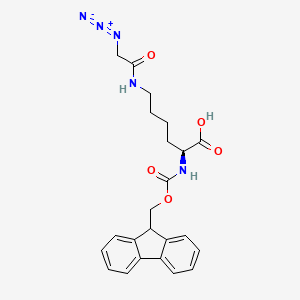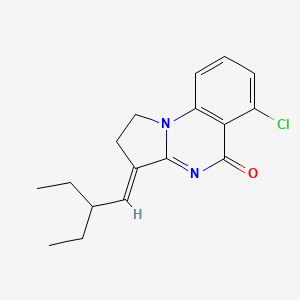
Pbrm1-BD2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pbrm1-BD2-IN-1 is a selective and cell-active inhibitor of the polybromo-1 bromodomain. This compound exhibits high binding affinity and inhibitory efficacy, making it a valuable tool in cancer research .
Vorbereitungsmethoden
The synthesis of Pbrm1-BD2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .
Analyse Chemischer Reaktionen
Pbrm1-BD2-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pbrm1-BD2-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the interactions of bromodomains with other molecules.
Biology: It helps in understanding the role of bromodomains in cellular processes.
Medicine: It is used in cancer research to study the effects of inhibiting bromodomains on cancer cell growth.
Wirkmechanismus
Pbrm1-BD2-IN-1 exerts its effects by binding to the bromodomains of the polybromo-1 protein. This binding inhibits the interaction of bromodomains with acetylated histones, thereby affecting chromatin remodeling and gene expression. The molecular targets and pathways involved include the inhibition of bromodomain-containing proteins and the modulation of chromatin structure .
Vergleich Mit ähnlichen Verbindungen
Pbrm1-BD2-IN-1 is unique in its high binding affinity and inhibitory efficacy compared to other similar compounds. Some similar compounds include:
Pbrm1-BD2-IN-2: Another selective inhibitor of the polybromo-1 bromodomain with different binding affinities and inhibitory activities.
Pbrm1-BD2-IN-3: A compound with similar inhibitory properties but different chemical structures and binding affinities.
These comparisons highlight the uniqueness of this compound in terms of its binding affinity and inhibitory efficacy, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C17H19ClN2O |
|---|---|
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
(3E)-6-chloro-3-(2-ethylbutylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H19ClN2O/c1-3-11(4-2)10-12-8-9-20-14-7-5-6-13(18)15(14)17(21)19-16(12)20/h5-7,10-11H,3-4,8-9H2,1-2H3/b12-10+ |
InChI-Schlüssel |
MMHUNORYEVIGHF-ZRDIBKRKSA-N |
Isomerische SMILES |
CCC(CC)/C=C/1\CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
Kanonische SMILES |
CCC(CC)C=C1CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)
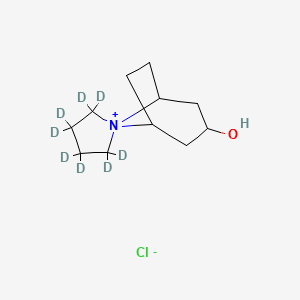
![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
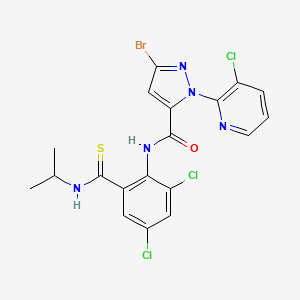
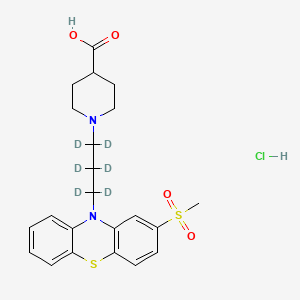

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
